molecular formula C11H14ClNO3 B1268254 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B1268254
M. Wt: 243.68 g/mol
InChI Key: FIQTUIHMHYURGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of indanone, characterized by the presence of amino and methoxy groups on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethoxyindan-1-one.

    Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using ammonia or an amine derivative under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurodegenerative diseases such as Alzheimer’s disease.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindan-1-one: Lacks the amino group but shares the indanone core and methoxy groups.

    2-Aminoindan-1-one: Similar structure but with different substitution patterns.

    3-Aminoindan-1-one: Similar amino substitution but lacks methoxy groups.

Uniqueness

3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-amino-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12;/h3-4,8H,5,12H2,1-2H3;1H

InChI Key

FIQTUIHMHYURGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)N)OC.Cl

Origin of Product

United States

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